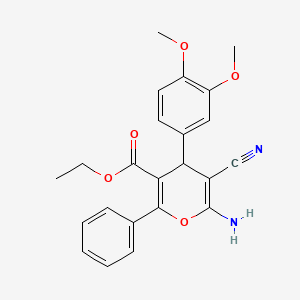

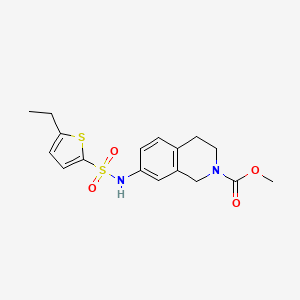

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate is a compound that belongs to the class of organic compounds known as pyran carboxylates. These compounds are characterized by a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms, substituted with various functional groups such as amino, cyano, and carboxylate esters.

Synthesis Analysis

The synthesis of related ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates has been achieved through reactions with nucleophilic reagents, leading to a variety of derivatives . A four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates . Additionally, a water-mediated synthesis protocol has been developed for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, utilizing ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes .

Molecular Structure Analysis

The molecular structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, a related compound, has been determined through single crystal X-ray structural analysis, revealing a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been elucidated, showing that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings .

Chemical Reactions Analysis

The ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can undergo various chemical reactions to form different derivatives, such as 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine, among others, when treated with reagents like malononitrile, hydrazine hydrate, and hydroxylamine hydrochloride . These reactions demonstrate the versatility and reactivity of the pyran carboxylate scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the amino and cyano groups can contribute to the formation of hydrogen bonds, which can affect solubility and reactivity. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and solid-state properties .

Applications De Recherche Scientifique

Ultrasound-Assisted Synthesis in Aqueous Media

Research has highlighted the efficient synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate derivatives via ultrasound-assisted methods. This approach is noted for its environmental friendliness, use of readily available reagents, and high yield, demonstrating a significant advancement in the synthesis of complex organic molecules (Kumbhani et al., 2022).

Corrosion Inhibition

Another critical application involves its use in corrosion inhibition. Pyran derivatives, including structurally related compounds, have been synthesized and studied for their efficiency in mitigating corrosion on metal surfaces, particularly in acidic environments. Their effectiveness as corrosion inhibitors has been attributed to their ability to form stable adsorption layers on metal surfaces, thereby preventing corrosion. These findings are supported by both experimental and computational studies, indicating the compounds' potential in industrial applications where corrosion resistance is crucial (Saranya et al., 2020).

DFT Analysis and Molecular Structure

Further research has been conducted on the theoretical characterization of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate derivatives using Density Functional Theory (DFT). These studies offer insights into the compound's electronic structure and molecular interactions, which are essential for understanding its reactivity and potential applications in materials science and pharmacology. The analysis of supra-molecular assemblies formed by these compounds suggests the presence of significant hydrogen bonding and π–π interactions, which could influence their physical properties and reactivity (Chowhan et al., 2020).

Antimicrobial Activity

There is also interest in the antimicrobial properties of pyran derivatives. Studies have demonstrated the synthesis of related compounds and their evaluation against various bacterial and fungal strains. The research indicates that some derivatives exhibit promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. This area of research is particularly relevant in addressing the challenge of antibiotic resistance (Ghashang et al., 2013).

Propriétés

IUPAC Name |

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-4-29-23(26)20-19(15-10-11-17(27-2)18(12-15)28-3)16(13-24)22(25)30-21(20)14-8-6-5-7-9-14/h5-12,19H,4,25H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODJPMNOAGOQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)